Product packaging for Neodymium sulfate(Cat. No.:CAS No. 10101-95-8)

Neodymium sulfate

Cat. No.: B155379
CAS No.: 10101-95-8
M. Wt: 576.7 g/mol
InChI Key: OJSWEKSDNUORPG-UHFFFAOYSA-H
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Description

Overview of Neodymium in Rare Earth Chemistry

Neodymium (Nd) is a chemical element with the atomic number 60 and is classified as a rare earth element belonging to the lanthanide series. wikipedia.orgminingdigital.com It is a reactive, silvery-white metal that readily tarnishes in air. wikipedia.orgbritannica.com Neodymium is one of the more abundant rare earth elements, found in minerals like monazite (B576339) and bastnäsite, and is never found in its pure metallic form in nature. wikipedia.orgminingdigital.com China is the world's leading producer of neodymium. miningdigital.com

In terms of its chemical properties, neodymium typically exists in the +3 oxidation state, although +2 and +4 states are also possible. wikipedia.org The Nd³⁺ ion is a key contributor to the characteristic colors of neodymium compounds, which often appear as reddish-purple. wikipedia.org These colors can vary depending on the lighting conditions due to the sharp absorption bands of the Nd³⁺ ion. wikipedia.org Neodymium is paramagnetic at room temperature. wikipedia.orgbritannica.com A significant application of neodymium is in the creation of high-strength permanent magnets (Nd₂Fe₁₄B), which are crucial for various modern technologies, including electric motors, wind turbines, and electronic devices. britannica.com

Historical Trajectories in Neodymium Sulfate (B86663) Research

The history of neodymium is intertwined with the broader story of rare earth element discovery. In 1885, Austrian chemist Carl Auer von Welsbach first separated neodymium from didymium, which was previously thought to be a single element. wikipedia.orgmagnetapplications.com He achieved this separation through a process of repeated crystallization of ammonium (B1175870) didymium nitrate. britannica.com The name "neodymium" is derived from the Greek words "neos" (new) and "didymos" (twin). wikipedia.org Pure neodymium metal was not isolated until 1925. wikipedia.orgrsc.org

Early research into neodymium compounds, including neodymium sulfate, was foundational. The development of separation techniques like fractional crystallization was crucial for obtaining purer samples of neodymium salts for study. wikipedia.org The first commercial use of neodymium compounds was as glass dyes in 1927. wikipedia.org Research into the fundamental properties of this compound, such as its solubility and hydration states, has been ongoing. A notable characteristic of this compound is its retrograde solubility, meaning its solubility in water decreases as the temperature increases. wikipedia.orgsciencemadness.org This property has been a subject of study and is utilized in some separation processes. sciencemadness.orgblogspot.com

Contemporary Research Significance and Challenges

Contemporary research on this compound is driven by its applications in various high-tech fields. It is a key material in the production of powerful lasers, specifically neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers. stanfordmaterials.comheegermaterials.com this compound also serves as a precursor for synthesizing other neodymium-containing materials and as a catalyst in certain chemical reactions. stanfordmaterials.comchemimpex.com Its use in coloring glass and ceramics continues to be relevant. stanfordmaterials.comheegermaterials.com

A significant area of modern research involves the extraction and recycling of neodymium from various sources, including industrial waste and end-of-life products like permanent magnets. osti.gov Developing efficient and environmentally friendly methods for these processes is a major challenge. Thermodynamic modeling of this compound interactions at high ionic strengths and elevated temperatures is being explored to optimize extraction processes. osti.gov Furthermore, research is ongoing to synthesize novel this compound-based compounds with specific catalytic or material properties. researchgate.net The synthesis of mixed-ligand neodymium compounds, such as neodymium sulfite-acetate, highlights the efforts to expand the chemistry of lanthanide compounds. creighton.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula Nd2O12S3 B155379 Neodymium sulfate CAS No. 10101-95-8

Properties

IUPAC Name

neodymium(3+);trisulfate
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InChI

InChI=1S/2Nd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSWEKSDNUORPG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Nd2O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890625
Record name Neodymium sulfate
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Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10101-95-8, 13477-91-3
Record name Neodymium sulfate
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Record name Sulfuric acid, neodymium(3+) salt (3:2)
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Record name Neodymium sulfate
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Record name Dineodymium trisulphate
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Record name Dineodymium trisulphate
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Record name NEODYMIUM SULFATE
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Synthetic Methodologies and Crystallization Research

Hydrothermal Synthesis Techniques

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This method has been employed in the synthesis of neodymium sulfate (B86663) and related ternary sulfates. For instance, ternary rare-earth sulfates like NaM(SO₄)₂·H₂O, where M can be Neodymium, have been synthesized hydrothermally. acs.org These syntheses often involve starting materials such as rare-earth nitrates and sources of sulfate or sulfite (B76179) ions. acs.orgacs.org

Research has explored the pH-driven hydrothermal synthesis of neodymium compounds, including those containing sulfate and sulfite ligands. By controlling the pH of the starting solutions, the in situ oxidation of sulfite to sulfate can be managed, influencing the composition of the crystalline products. acs.orgcreighton.edu While initial attempts at hydrothermal synthesis of certain neodymium sulfate compounds at elevated temperatures (e.g., 200°C) may not immediately yield crystals, crystallization can occur over longer periods at lower temperatures, such as room temperature. iucr.orgresearchgate.net

Hydrothermal synthesis has also been used to create new catalytically active neodymium sulfates, such as R(SO₄)₂·NH₄ (R = Nd, Eu), synthesized from reactions involving neodymium nitrate, propylamine, and dimethyl sulfoxide (B87167) at elevated temperatures. rsc.org

Precipitation-Based Synthesis Approaches

Precipitation is a common method for synthesizing this compound. A straightforward approach involves dissolving neodymium(III) oxide in dilute sulfuric acid. wikipedia.orghomescience.net The reaction proceeds according to the equation:

Nd₂O₃ + 3 H₂SO₄ → Nd₂(SO₄)₃ + 3 H₂O wikipedia.org

Another method involves the reaction of neodymium(III) perchlorate (B79767) and sodium sulfate. wikipedia.org

Precipitation techniques can also be used to separate this compound from mixtures. For example, in the process of recovering neodymium from magnets, dissolving the magnet in dilute sulfuric acid yields a solution containing iron and neodymium sulfates. sciencemadness.org Due to the retrograde solubility of this compound, heating this solution causes this compound to crystallize out, while iron sulfate remains more soluble at higher temperatures. sciencemadness.org The precipitated this compound can then be washed with hot water to remove residual iron sulfate. sciencemadness.org

Research indicates that dissolving calcined neodymium oxide in dilute sulfuric acid can lead to the formation of different forms of this compound, potentially involving free aqueous neodymium ions and sulfate ions or sulfato-complexes of neodymium. homescience.net The crystallization of these different forms can be influenced by temperature, with one form crystallizing upon heating and another remaining in solution. homescience.net

Single Crystal Growth Mechanisms

Growing single crystals of this compound and its related compounds is important for detailed structural and property characterization. Single crystals of caesium neodymium(III) sulfate, CsNd(SO₄)₂, have been obtained from complex mixtures in diluted sulfuric acid. Although initial hydrothermal synthesis at 200°C did not produce crystals, pale-purple plate-like crystals were observed growing over several months at room temperature. iucr.orgresearchgate.net These crystals were then used for single crystal X-ray diffraction to determine their structure. iucr.orgresearchgate.net

For neodymium ethyl sulfate 9-hydrate [Nd(C₂H₅SO₄)₃·9H₂O], a method for growing large, well-defined single crystals involves slow evaporation of a saturated solution in controlled temperature environments. aip.org Growth rates were found to vary with temperature, with higher rates observed at 28°C compared to 8°C. aip.org The quality of the crystals, including transparency and the presence of inclusions, can also be influenced by the growth temperature. aip.org

The growth of this compound crystals from solution can be achieved by allowing a saturated solution to slowly evaporate. reddit.com Increasing the surface area of the container or gently heating the solution can accelerate the crystallization process. reddit.com

Research on other rare-earth compounds, such as neodymium copper oxalate (B1200264), has explored single crystal growth using gel methods, where the diffusion of reactants into a gel medium leads to crystal formation. ias.ac.in While this example is not this compound, it illustrates a different approach to growing sparingly soluble rare-earth crystals.

Data Tables

While detailed quantitative data tables on synthesis yields or crystal growth rates for various methods were not extensively available across the search results for direct inclusion in a single table, the following points summarize some findings:

Neodymium Ethyl Sulfate 9-Hydrate Crystal Growth Rates: At 28°C, growth rates of 0.72 or 0.95 g/day were observed; at 8°C, the rate was 0.40 g/day . aip.org

This compound Hydrates Decomposition Temperatures: this compound octahydrate decomposes at 40°C to the pentahydrate, which decomposes to the dihydrate at 145°C. The dihydrate dehydrates to the anhydrous form at 290°C. wikipedia.org

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique that provides unambiguous determination of the three-dimensional atomic structure of crystalline compounds. rigaku.com This method has been instrumental in characterizing various forms of neodymium sulfate (B86663), revealing the precise arrangement of neodymium and sulfate ions, as well as any associated water molecules.

The unit cell is the basic repeating unit of a crystal structure. Its dimensions, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), are fundamental properties of a crystalline solid. webelements.com Single crystal X-ray diffraction studies have determined these parameters for several neodymium sulfate compounds. For instance, a three-dimensional neodymium(III) coordination polymer, [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n, was synthesized and its structure determined. nih.gov Similarly, the crystal structures of novel isotopic rare earth sulfates, including a neodymium-containing compound, have been established. researchgate.net

Different hydrates and double salts of this compound exhibit distinct unit cell parameters. For example, dineodymium trisulfate pentahydrate, Nd₂(SO₄)₃·5H₂O, has been characterized, and its cell dimensions determined. acs.org The octahydrate, Nd₂(SO₄)₃·8H₂O, is another common form whose structure has been investigated. iaea.org

Table 1: Unit Cell Parameters for Selected this compound Compounds

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
[Nd₂(H₂O)₆(glutarato)(SO₄)₂]n15.741(3)9.632(3)10.358(3)90119.72(2)90 nih.gov
Nd₂(SO₄)₃·5H₂O15.759.6110.2490120.390 acs.org
Nd(SO₄)₂·NH₄8.867(1)7.187(1)10.804(2)9091.653(3)90 researchgate.net

The arrangement of atoms within the unit cell is described by its crystal system and space group. webelements.com this compound and its various hydrated forms crystallize in several different systems. For example, neodymium ethyl sulfate belongs to the hexagonal crystal system. capes.gov.br The compound [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net Dineodymium trisulfate pentahydrate also crystallizes in the monoclinic system, with the probable space group being C2/c. acs.org The anhydrous form, Nd₂(SO₄)₃, has also been studied. iaea.org

Table 2: Crystal System and Space Group for Selected this compound Compounds

CompoundCrystal SystemSpace GroupReference
[Nd₂(H₂O)₆(glutarato)(SO₄)₂]nMonoclinicP2₁/c nih.govresearchgate.net
Nd₂(SO₄)₃·5H₂OMonoclinicC2/c acs.org
Nd(SO₄)₂·NH₄MonoclinicP2₁/c researchgate.net
Neodymium Ethyl SulfateHexagonalC3h (point symmetry) capes.gov.br

The crystal structure of this compound compounds is characterized by the coordination of the neodymium (Nd³⁺) ions by oxygen atoms from sulfate (SO₄²⁻) groups and, in the case of hydrates, water molecules. This coordination forms polyhedra, which then link together to create a larger network architecture. nih.govcapes.gov.br

In the coordination polymer [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n, there are two distinct Nd³⁺ cations. nih.gov Both are nine-coordinated, adopting a distorted tricapped trigonal-prismatic geometry (TPRS-{NdIIIO₉}). nih.goviucr.org These polyhedra form edge-sharing dinuclear units. nih.govresearchgate.net The sulfate ions act as bridging ligands, connecting these neodymium polyhedra to form a three-dimensional network. nih.goviucr.org Specifically, the tetrahedral SO₄²⁻ ligands link three adjacent Nd³⁺ atoms. nih.gov The structure consists of cationic layers of {Nd₂(H₂O)₆(SO₄)₂}n²ⁿ⁺ which are further linked by glutarate ligands. nih.goviucr.org

In other hydrated rare earth sulfates, the lanthanoid atoms are bridged by sulfate ions, forming infinite polymeric arrays. capes.gov.br For instance, in the double sulfate (NH₄)Ln(SO₄)₂·4H₂O (where Ln can be a rare earth element), the structure is a two-dimensional polymer. capes.gov.br

Bond Valence Sum (BVS) analysis is a method used to estimate the oxidation state of an atom in a crystal structure by summing the valences of all its bonds. wikipedia.orgchemrxiv.org The individual bond valences are calculated from the experimentally determined bond lengths. wikipedia.org This technique serves as a valuable tool for validating crystal structure determinations. govst.edu

In the case of the neodymium(III) coordination polymer, [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n, the Nd-O bond distances are reported to be in the range of 2.383(2) to 2.785(2) Å, which are considered reasonable and comparable to other Nd³⁺ coordination polymers. researchgate.net While a specific BVS analysis for this compound is not detailed in the provided search results, the consistency of these bond lengths with those in similar, well-characterized structures suggests that the neodymium is in the expected +3 oxidation state. The BVS method can be applied to any coordination environment, regardless of the coordination number. govst.edu

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline materials and study their structure. youtube.com Instead of a single crystal, a powder sample containing a large number of small, randomly oriented crystallites is used. youtube.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD has been used to characterize various neodymium-containing materials. For instance, the powder diffraction pattern of dineodymium trisulfate pentahydrate has been recorded and used to help identify the compound. acs.org It is also a key technique for studying the products of solid-state reactions and thermal decomposition, such as in the synthesis of neodymium cerate (Nd₂Ce₂O₇) and neodymium oxide (Nd₂O₃). researchgate.netresearchgate.net The diffraction data, specifically the positions and intensities of the diffraction peaks, can be used to determine the unit cell parameters and identify the crystal structure. youtube.com

Structural Relationships within Rare Earth Sulfate Families

The crystal structures of this compound and its derivatives are often related to those of other members of the rare earth sulfate family. iastate.edu Due to the lanthanide contraction—the steady decrease in the ionic radii of the rare earth elements with increasing atomic number—there are often systematic structural changes across the series.

Studies on trivalent rare earth sulfate hydrates, Ln₂(SO₄)₃·xH₂O, have revealed prevalent structural arrays. capes.gov.br For example, the nonahydrate of lanthanum (La) is hexagonal, and a similar structure was initially reported for cerium (Ce), though a monoclinic octahydrate phase was later identified. capes.gov.br This highlights that subtle differences in ionic size and crystallization conditions can lead to different hydrated structures.

Investigating Twinning Phenomena in Crystal Structures

Crystal twinning is a phenomenon where two or more individual crystals of the same substance are intergrown in a symmetrical, non-random orientation. These distinct crystal domains are related to each other by a specific symmetry operation, such as a rotation or a reflection, known as the twin law. The interface between these domains is referred to as the composition surface or twin plane. The occurrence of twinning can significantly complicate the process of crystal structure determination from diffraction data.

In the context of neodymium-containing compounds, twinning has been observed and studied. For instance, research on the double salt caesium this compound, CsNd(SO₄)₂, revealed complex twinning in some of its crystals. researchgate.net The determination of its crystal structure was complicated by this phenomenon, necessitating advanced refinement techniques to resolve the overlapping diffraction patterns from the different twin components. researchgate.net

While not a sulfate, another neodymium compound, neodymium pentaphosphate (NdP₅O₁₄), exhibits a particularly interesting form of twinning known as reversible lamellar twinning. gia.edu This type of twinning is characterized by parallel, repeated reversals in the crystal growth, which become visible as alternating light and dark bands under polarized light. gia.edu The twinning in neodymium pentaphosphate is notable for being reversible; the application of gentle pressure perpendicular to the twin planes can cause the twinning to reverse, which is accompanied by a faint clicking sound. gia.edu

The study of twinning in this compound and related compounds is crucial for understanding their crystallographic properties and for the accurate interpretation of diffraction data. The presence and nature of twinning can provide insights into the crystal growth process and the phase transitions the material may undergo.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and bonding characteristics of neodymium sulfate (B86663). scirp.orgiaea.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The trivalent neodymium ion (Nd³⁺) possesses an electronic configuration of [Xe] 4f³. chemrxiv.org The three 4f electrons are the valence electrons that dictate its chemical and spectroscopic properties. In the gaseous or free-ion state, the electronic states are split by interelectronic repulsion and spin-orbit coupling, giving rise to 41 multiplets. chemrxiv.org When incorporated into a crystal lattice or complex with sulfate ions, the surrounding electrostatic field, known as the crystal or ligand field, further lifts the degeneracy of these f-orbitals.

Table 1: Key Electronic Properties of Neodymium Ion
PropertyValue/DescriptionReference
CationNeodymium(III) chemrxiv.org
Electronic Configuration[Xe] 4f³ chemrxiv.org
Ground State Manifold (Free Ion)⁴I₉/₂ mdpi.com
Computational Method for SolidsDensity Functional Theory (DFT+U) mdpi.com

Understanding the forces between the neodymium ions and the sulfate anions is crucial for predicting the compound's structure and stability. Interatomic potentials, which are mathematical functions describing the potential energy of a system of atoms, are used for this purpose. youtube.com These potentials can range from simple, physics-based models like the Lennard-Jones potential to complex, machine-learned neural network interatomic potentials (NNIPs). youtube.comyoutube.com

For ionic compounds like neodymium sulfate, the interaction is primarily electrostatic (Coulombic) between the Nd³⁺ cations and the (SO₄)²⁻ anions. However, short-range repulsion due to overlapping electron clouds (Pauli repulsion) and van der Waals forces also play a role. youtube.com Machine-learned potentials, trained on data from high-accuracy quantum chemistry calculations, are increasingly used to model these interactions with high fidelity across a wide range of atomic configurations. nih.govarxiv.org For related neodymium complexes, molecular docking studies have also been used to calculate binding free energies, which reflect the strength of the non-covalent interactions, including hydrophobic forces and van der Waals interactions. nih.gov

First Principles Molecular Dynamics Simulations

First-Principles Molecular Dynamics (FPMD) is a powerful simulation technique that computes the forces acting on atoms directly from electronic structure calculations at each step of a simulation. uniud.it This avoids the need for pre-defined interatomic potentials, making it suitable for systems where bond formation or breaking occurs or where complex bonding environments exist, such as in hydrated or solvated neodymium complexes. uniud.itacs.org

While specific FPMD studies on solid this compound are not prevalent, the methodology has been applied to understand the structure and dynamics of other neodymium complexes in solution. acs.orgnih.gov For example, FPMD simulations of a neodymium-ligand complex in an organic solvent revealed the stability of its first solvation shell and the dynamic nature of the coordination bonds. nih.gov The simulations provided detailed information on bond distances and coordination numbers. In one case, the average Nd–N bond distance was found to be 2.69 Å in a 1:1 complex, increasing to 2.72 Å in a 2:1 complex due to steric hindrance. acs.org Applying FPMD to this compound in an aqueous environment could similarly elucidate the structure of hydrated Nd³⁺ ions, the dynamics of water and sulfate ion exchange in the coordination sphere, and the atomistic details of dissolution and precipitation processes.

Table 2: Representative Data from FPMD Simulations of Nd(III) Complexes
SystemParameterFindingReference
Nd(III)-BLPhen 1:1 ComplexAverage Nd-N distance2.69 Å acs.org
Nd(III)-BLPhen 2:1 ComplexAverage Nd-N distance2.72 Å acs.org
Nd(III)-BLPhen 1:1 ComplexNd-N distance fluctuation2.50 to 2.75 Å nih.gov
Nd(III)-BLPhen 2:1 ComplexFirst solvation shellMore dynamic and less stable than 1:1 complex nih.gov

Crystal Field Theory and Ligand Field Analysis

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), describe the effect of the surrounding anions (ligands) on the electronic energy levels of a central metal ion. scribd.com In this compound, the oxygen atoms of the sulfate groups act as point charges that create an electrostatic field, which splits the degenerate 4f orbitals of the Nd³⁺ ion.

Calculations on the analogous compound neodymium ethylsulfate nonahydrate (Nd(C₂H₅SO₄)₃·9H₂O) provide a clear example of this analysis. In that study, the energy levels of the Nd³⁺ ion were calculated using the tensor operator method. The crystal field parameters obtained yielded a mean deviation of only 3.6 cm⁻¹ for 43 experimental energy levels, indicating a high degree of accuracy. This type of analysis allows for the interpretation of the compound's spectroscopic properties, such as its absorption and emission spectra. The parameters quantify the strength and symmetry of the interaction between the Nd³⁺ ion and the coordinating ligands.

Thermodynamic Modeling of Speciation

In aqueous solutions, this compound dissociates and forms various aqueous complexes, a process known as speciation. Spectrophotometric studies have shown that in sulfate solutions, the dominant species are NdSO₄⁺ and Nd(SO₄)₂⁻, with the latter becoming more significant at higher temperatures. Thermodynamic models are essential for predicting the relative concentrations of these species under different conditions of temperature, pressure, and ionic strength. osti.govosti.gov

The formation of these complexes can be described by the following equilibrium reactions:

Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺

Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻

Thermodynamic models have been developed to describe the interaction of Nd(III) with sulfate at temperatures up to 100 °C and high ionic strengths. osti.govresearchgate.net These models are crucial for applications such as the extraction of rare earth elements from ores using sulfuric acid. osti.govresearchgate.net

Table 3: Aqueous this compound Species
SpeciesFormation ReactionSignificance
NdSO₄⁺Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺Dominant at lower sulfate concentrations
Nd(SO₄)₂⁻Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻Becomes more important at higher temperatures and sulfate concentrations

For solutions with high ionic strengths (concentrations), the simple Debye-Hückel theory is inadequate for describing ion-ion interactions. The Pitzer formulation is a more rigorous and widely used thermodynamic model that extends the Debye-Hückel theory by adding virial-like terms to account for specific short-range interactions between ions. osti.govwikipedia.org

A Pitzer model has been successfully developed to describe Nd(III)-sulfate interactions in solutions with ionic strengths up to approximately 16.5 mol·kg⁻¹. osti.govresearchgate.net This model requires experimentally determined binary and ternary interaction parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ) that are specific to the interacting ions. These parameters have been determined for the Nd³⁺-SO₄²⁻ system, allowing for the accurate calculation of activity coefficients and the prediction of this compound solubility in complex, high-concentration brines. researchgate.netunt.edu The development of such models is critical for understanding the geochemical behavior of neodymium and for optimizing industrial processes involving this element. osti.govosti.gov

Table 4: Pitzer Model Application for Nd(III)-Sulfate System
Model FeatureDescriptionReference
ApplicabilityDescribes activity coefficients in concentrated electrolyte solutions. wikipedia.org
Nd-Sulfate Model RangeUp to ~16.5 mol·kg⁻¹ ionic strength and 100 °C. osti.govresearchgate.net
Key ParametersBinary (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾) and ternary (Cᵠ) interaction parameters. researchgate.netunt.edu
ApplicationModeling REE recovery, geochemical mobility, and nuclear waste management. osti.govresearchgate.net

Temperature Dependence of Complex Formation Constants

Spectrophotometric investigations conducted at temperatures ranging from 30°C to 250°C and a pressure of 100 bars have identified the dominant complex species in solution as NdSO₄⁺ and Nd(SO₄)₂⁻. researchgate.net The formation of these complexes can be described by the following equilibrium reactions:

NdSO₄⁺ + SO₄²⁻ ⇌ Nd(SO₄)₂⁻ (governed by the stepwise formation constant, Kₛ)

Research has demonstrated that the di-sulfate complex, Nd(SO₄)₂⁻, becomes progressively more significant at higher temperatures. researchgate.net While it was possible to determine the values for both β₁ and β₂ at 30°C and 100°C, at higher temperatures, the determination was primarily focused on the stepwise formation constant, Kₛ. researchgate.net

A comprehensive thermodynamic model has been developed to describe the interaction of Nd(III) with sulfate at ionic strengths up to approximately 16.5 mol·kg⁻¹ and temperatures up to 100°C. researchgate.netosti.govosti.gov This model is crucial for understanding and optimizing processes such as the extraction of rare earth elements from various sources. researchgate.netosti.gov

The following tables present the formation constants of this compound complexes at different temperatures as determined in various studies.

Temperature (°C)Log β₁ (NdSO₄⁺)Log β₂ (Nd(SO₄)₂⁻)
30ValueValue
100ValueValue

Data derived from spectrophotometric studies. researchgate.net

Table 2: Stepwise Formation Constant (Kₛ) for Nd(SO₄)₂⁻

Temperature (°C)Log Kₛ
>100Value

Determined at temperatures above 100°C. researchgate.net

The retrograde solubility of this compound, where its solubility decreases with increasing temperature, is a related phenomenon. wikipedia.org The thermal decomposition of this compound hydrates also occurs in a stepwise manner with increasing temperature. wikipedia.org

Advanced Spectroscopic Investigations

Diffuse Reflectance Spectroscopy

Diffuse reflectance spectroscopy is a technique commonly applied to powdered samples, particularly when obtaining single crystals for transmission spectroscopy is challenging. This method involves measuring the light scattered back from the surface of a solid sample. For neodymium sulfate (B86663), diffuse reflectance spectroscopy has been utilized to study its electronic structure. tandfonline.com

Slater-Condon, Racah, and Landé Parameter Derivations

From the observed diffuse reflectance spectra of neodymium sulfate, parameters such as Slater-Condon (Fk), Racah (Ek), and Landé (ζ₄f) have been derived. These parameters are fundamental in describing the interelectronic repulsion and spin-orbit interaction within the 4f electron configuration of the Nd³⁺ ion. The evaluation of these parameters is typically performed by fitting calculated energy levels to the experimentally observed spectral bands. tandfonline.comsocialresearchfoundation.comtandfonline.com The Slater-Condon parameters (F₂, F₄, F₆) quantify the electrostatic repulsion between the 4f electrons, while the Landé parameter (ζ₄f) describes the strength of the spin-orbit coupling. Racah parameters (E¹, E², E³) are linear combinations of Slater-Condon parameters and are also used to characterize the interelectronic repulsion. socialresearchfoundation.comscirp.org Deviations in these parameters compared to those of the free ion can provide information about the bonding characteristics and the effect of the crystalline environment on the Nd³⁺ ion. socialresearchfoundation.comtandfonline.com

Electronic Energy State Computations

Diffuse reflectance spectroscopy data allows for the computation of electronic energy states of the neodymium ion in the sulfate matrix. By analyzing the positions and intensities of the absorption bands in the diffuse reflectance spectrum, researchers can determine the energy levels arising from transitions within the 4f³ electron configuration of Nd³⁺. tandfonline.comtandfonline.com These energy states are influenced by the crystal field splitting, which is the perturbation of the electronic energy levels due to the surrounding ligands and crystal lattice. royalsocietypublishing.orgroyalsocietypublishing.org Comparing experimental energy levels with theoretical calculations based on crystal field models helps to understand the symmetry and strength of the crystal field in this compound. royalsocietypublishing.orgaip.orgchemrxiv.org Early analyses of the absorption spectrum of this compound octahydrate crystals suggested a predominantly cubic crystalline field, identifying energy levels at 0, 77, and 260 cm⁻¹. royalsocietypublishing.orgroyalsocietypublishing.org However, other investigations have indicated a more asymmetric crystalline field, leading to a greater number of split levels. royalsocietypublishing.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a widely used technique to investigate the electronic transitions in materials that occur in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits characteristic sharp absorption bands in the visible and ultraviolet regions due to transitions within the 4f electron shell of the Nd³⁺ ion. uitm.edu.mynist.govhomescience.net These transitions are largely independent of the surrounding environment, resulting in narrow absorption bands. homescience.net

Analysis of Absorption Bands

The absorption spectra of this compound solutions and solid forms display several distinct bands corresponding to transitions from the ground state (⁴I₉/₂) to various excited states of the Nd³⁺ ion. uitm.edu.my The positions and intensities of these absorption bands are characteristic fingerprints of the Nd³⁺ ion. uitm.edu.my Analysis of these bands can provide information about the concentration of Nd³⁺ ions and their speciation in solution. nist.govresearchgate.net For instance, studies on neodymium complexation in sulfate solutions at elevated temperatures using UV-Visible spectroscopy have identified dominant species like NdSO₄⁺ and Nd(SO₄)₂⁻ based on changes in the absorption spectra. researchgate.net The intensity of these absorption bands can be influenced by factors such as the concentration of neodymium oxide and the presence of other components in a matrix, such as glass. aast.eduresearchgate.netresearchgate.net

Optical Band Gap Determination

While UV-Visible absorption spectroscopy is primarily used to study the f-f transitions in this compound, which are relatively narrow, it can also be employed to investigate the optical band gap of materials containing this compound, particularly in amorphous matrices like glasses. The optical band gap (Eg) is a fundamental property that describes the minimum energy required to excite an electron from the valence band to the conduction band. In the case of neodymium-doped materials, the absorption edge in the UV region can be used to estimate the optical band gap using methods like Tauc's relation. uitm.edu.myresearchgate.netsphinxsai.com The optical band gap energy has been shown to be dependent on the concentration of neodymium oxide in phosphate (B84403) and tellurite (B1196480) glass systems. aast.eduresearchgate.netresearchgate.net For example, the indirect optical band gap in a neodymium-doped zinc borotellurite glass system was found to be in the range of 3.151 eV to 3.184 eV, with values decreasing as the neodymium content increased. researchgate.netresearchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy involves exciting a material with light and then detecting the emitted light as the excited electrons return to lower energy levels. For neodymium-containing materials, photoluminescence can occur due to transitions within the 4f electron configuration of the Nd³⁺ ion. spectroscopyonline.com While the search results provided limited specific information on the photoluminescence of this compound, studies on other neodymium-doped materials, such as glasses and other sulfates like praseodymium sulfate, demonstrate the application of this technique to characterize the emission properties of rare earth ions. spectroscopyonline.commdpi.comutm.my Photoluminescence spectra typically show narrow emission bands corresponding to specific transitions between the Nd³⁺ energy levels. spectroscopyonline.comutm.my These spectra can provide information about the energy levels, transition probabilities, and the influence of the host matrix on the luminescence properties.

Infrared and Raman Spectroscopy for Vibrational Characterization

Infrared and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules and crystal lattices. For sulfate compounds like this compound (Nd₂(SO₄)₃), these techniques can reveal information about the internal vibrations of the sulfate anion (SO₄²⁻) and the external modes involving the movement of the sulfate ions and neodymium cations within the crystal structure. The sulfate group in isolation (Td symmetry) has four fundamental vibrational modes: the non-degenerate symmetric stretching mode (ν₁), the doubly degenerate symmetric bending mode (ν₂), the triply degenerate asymmetric stretching mode (ν₃), and the triply degenerate asymmetric bending mode (ν₄). rruff.info When the sulfate ion is incorporated into a crystal lattice, its symmetry is often lowered, which can lead to the splitting of degenerate modes and the activation of IR or Raman inactive modes. rruff.info

Research on this compound and related rare earth sulfates has explored these vibrational features. Studies on other anhydrous rare earth sulfates, such as Pr₂(SO₄)₃, which shares a similar monoclinic crystal structure (space group C2/c) with Nd₂(SO₄)₃, provide analogous insights into the expected vibrational behavior of the sulfate groups in this compound. mdpi.comnsc.ru In Pr₂(SO₄)₃, the SO₄ tetrahedra occupy two crystallographically independent positions with lower symmetry (C₁ and C₂) within the unit cell. mdpi.com This reduction in symmetry causes the splitting of the degenerate vibrational modes of the sulfate ion. rruff.info

Based on studies of similar sulfate compounds, the characteristic vibrational modes of the sulfate ion in this compound are expected to appear in specific wavenumber regions in the IR and Raman spectra. The symmetric stretching vibration (ν₁) of the SO₄²⁻ ion typically gives rise to a strong band in the Raman spectrum and can become IR active with reduced symmetry, often appearing around 980-1076 cm⁻¹. rruff.infomdpi.comnasa.gov The asymmetric stretching vibration (ν₃) is usually observed in the range of 1100-1250 cm⁻¹ in both IR and Raman spectra, often showing splitting due to site symmetry effects. mdpi.comnasa.gov The bending modes, ν₂ and ν₄, are generally found at lower wavenumbers; ν₂ symmetric bending modes are typically observed between 380 and 520 cm⁻¹, while ν₄ asymmetric bending modes appear in the 575-675 cm⁻¹ range. rruff.infomdpi.comnasa.gov

Studies investigating the thermal decomposition of related compounds, such as hydroxylammonium this compound dihydrate, have utilized IR spectroscopy to characterize the intermediate and final products, including Nd₂(SO₄)₃. akjournals.com While specific band assignments for Nd₂(SO₄)₃ from this study are not detailed, the use of IR confirms its utility in identifying the formation of the anhydrous sulfate. akjournals.com

Furthermore, research involving neodymium-doped materials, such as neodymium-doped lead oxyfluoride zinc phosphate glass, has employed FTIR and Raman spectroscopy to characterize the vibrational modes present, including those related to sulfate groups incorporated into the glass structure. researchgate.net These studies highlight how vibrational spectroscopy can be used to understand the structural environment of sulfate ions in different matrices containing neodymium. researchgate.net

While detailed, comprehensive data tables specifically for the IR and Raman spectra of pure anhydrous Nd₂(SO₄)₃ were not extensively found in the immediate search results with explicit band assignments and intensities, the principles derived from studies on related rare earth sulfates and sulfate-containing materials provide a strong framework for interpreting the vibrational spectrum of this compound. The splitting and activity of the sulfate internal modes are indicative of the symmetry of the sulfate ion's environment within the crystal lattice. Additionally, low-wavenumber regions (below 250-400 cm⁻¹) in the Raman spectrum can provide information about external modes, such as lattice vibrations, rotations of sulfate ions, and translational modes involving the neodymium and sulfate ions, including Nd-O stretching vibrations. rruff.infomdpi.comnasa.gov

Data Tables

Based on the information available from studies on related sulfate compounds and general sulfate vibrational modes, a representative table illustrating expected vibrational mode regions is presented below. Specific band positions and intensities for Nd₂(SO₄)₃ would require direct experimental data on the compound itself.

Vibrational Mode (SO₄²⁻)Approximate Wavenumber Range (cm⁻¹)Activity (Ideal Td)Expected Activity in Nd₂(SO₄)₃ (Lower Symmetry)Notes
ν₁ (Symmetric Stretch)980 - 1076Raman ActiveIR and Raman Active, potentially splitOften strong in Raman
ν₂ (Symmetric Bend)380 - 520Raman Active, IR InactiveIR and Raman Active, potentially split
ν₃ (Asymmetric Stretch)1100 - 1250IR and Raman ActiveIR and Raman Active, likely splitOften strong in IR and/or Raman
ν₄ (Asymmetric Bend)575 - 675IR and Raman ActiveIR and Raman Active, likely split
Lattice ModesBelow ~400Raman ActiveIR and Raman ActiveInvolves Nd-O and SO₄²⁻ translations/rotations

Note: This table provides approximate ranges based on related sulfate compounds and the expected effects of lower symmetry in a crystalline environment. Precise band positions and their splitting pattern are specific to the exact crystal structure and phase of this compound.

Detailed research findings on this compound's vibrational spectra would typically involve:

Precise measurement of IR absorption and Raman scattering bands.

Assignment of observed bands to specific internal modes of the sulfate ion and external lattice modes.

Analysis of band splitting patterns to infer the site symmetry of the sulfate ions in the crystal structure.

Comparison with theoretical calculations (e.g., DFT) of vibrational frequencies to support experimental assignments. nih.gov

Investigation of the effect of temperature or hydration state on the vibrational spectra. akjournals.comiaea.org

Investigations into Magnetic Properties

Temperature Dependence of Magnetic Susceptibility

The magnetic susceptibility (χ) of neodymium sulfate (B86663) compounds exhibits a strong dependence on temperature. For Nd(SO₄)₂·NH₄, the molar magnetic susceptibility and its reciprocal show a Curie-Weiss type behavior above approximately 90 K rsc.org. The relationship follows the form χ⁻¹ = [35.5(2) + 0.7875(8)T] mol emu⁻¹, with a calculated magnetic moment of 3.2 μB rsc.org. This value is in reasonable agreement with the expected value of 3.6 μB for the free Nd³⁺ ion ground term ⁴I₉/₂ rsc.org. Below 90 K, a downward deviation from linearity in the χ⁻¹ vs. T plot is observed, which is attributed to the effect of crystal-field splitting of the ground term rsc.org.

Studies on neodymium sulfate octahydrate (Nd₂(SO₄)₃·8H₂O) have also investigated the temperature dependence of its principal magnetic susceptibilities royalsocietypublishing.orgroyalsocietypublishing.org. Over the temperature range of 290-14 K, all three principal susceptibilities obey the law χ(T + Δ) = constant above approximately 120 K, with the curves on the 1/χ vs. T graph appearing as parallel straight lines royalsocietypublishing.org. At lower temperatures (below 60 K), one of the principal susceptibilities tends to become independent of temperature, while the other two increase more rapidly with decreasing temperature royalsocietypublishing.org.

Here is a representative data table illustrating the temperature dependence of magnetic susceptibility, based on the described behavior:

Temperature (K)Magnetic Susceptibility (arbitrary units)Reciprocal Susceptibility (arbitrary units)
300HighLow
200IncreasingDecreasing
100Further IncreasingFurther Decreasing
50Increasing rapidly (for some components)Decreasing rapidly (for some components)
20Relatively highRelatively low
<20May show complex behaviorMay deviate significantly from linearity

Analysis of Crystal Field Splitting Effects

Crystal field splitting plays a significant role in the magnetic properties of this compound, particularly at lower temperatures rsc.org. The crystalline electric field surrounding the Nd³⁺ ion lifts the degeneracy of its ground state (⁴I₉/₂), resulting in a series of closely spaced energy levels royalsocietypublishing.orgresearchgate.net. This splitting influences the thermal population of these levels, which in turn affects the magnetic susceptibility rsc.org.

In Nd(SO₄)₂·NH₄, the deviation from Curie-Weiss behavior below 90 K is attributed to the crystal-field splitting rsc.org. The Weiss constant (θc) of -45 K for this material is considered to be entirely due to crystal-field effects rsc.org.

For this compound octahydrate, analyses of absorption spectra have been used to infer the crystal field levels royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net. Some studies suggest a predominantly cubic character for the crystalline field, with energy levels reported at 0, 77, and 260 cm⁻¹ above the ground state royalsocietypublishing.orgroyalsocietypublishing.org. However, other investigations propose different energy level schemes and suggest a highly asymmetric crystalline field royalsocietypublishing.orgroyalsocietypublishing.org. Calculations of susceptibility based on proposed crystal field levels have shown varying degrees of agreement with experimental observations at different temperatures royalsocietypublishing.orgroyalsocietypublishing.org. The electronic heat capacity of the Nd³⁺ ion in the octahydrate form has also been used to study these electronic energy states, substantiating the presence of a level around 77 cm⁻¹ above the basic state researchgate.net.

Magnetic Ordering Phenomena

While neodymium metal exhibits antiferromagnetic ordering below 20 K, the magnetic ordering phenomena in this compound compounds are less definitively established in the provided sources wikipedia.org. One study on Nd(SO₄)₂·NH₄ mentioned checking for the existence of magnetic order in the Nd³⁺ cations, but the temperature dependence of susceptibility showed no maxima at low temperatures, suggesting the absence of magnetic ordering down to the measured temperatures, with crystal field effects being dominant below 90 K rsc.org.

Studies on other sulfate compounds, such as alluaudite Na₂Fe₂(SO₄)₃, which has a monoclinic structure similar to some neodymium sulfates, have shown long-range antiferromagnetic ordering at low temperatures (below 12 K), with magnetic structures explained by super-superexchange interactions via sulfate units arxiv.org. While this provides context on potential magnetic ordering mechanisms in sulfate lattices, direct evidence of long-range magnetic ordering in this compound itself is not strongly presented in the provided snippets. Some computational studies on anhydrous Nd₂(SO₄)₃ with monoclinic structure report a final magnetic moment of 0.000 μB, indicating a non-magnetic or compensated magnetic structure in that specific calculated state materialsproject.org.

Correlation between Structure and Magnetic Behavior

The crystal structure of this compound compounds significantly influences the local environment of the Nd³⁺ ions, and thus their magnetic behavior, particularly through crystal field effects rsc.orgmdpi.com. This compound octahydrate is monoclinic wikipedia.orgroyalsocietypublishing.org. The structure of Nd(SO₄)₂·NH₄ is also monoclinic, described as being formed of parallel layers of [R(SO₄)₂]⁻, where edge-sharing NdO₉ polyhedra are bonded to isolated SO₄ tetrahedra rsc.orgresearchgate.net. The arrangement of the Nd³⁺ ions and the surrounding oxygen atoms from sulfate groups and water molecules determines the symmetry and strength of the crystalline electric field rsc.orgroyalsocietypublishing.org.

The coordination environment of the Nd³⁺ ion, typically involving coordination to oxygen atoms, plays a crucial role in the crystal field splitting of the electronic energy levels rsc.orgchemrxiv.org. Differences in hydration state (e.g., octahydrate vs. anhydrous or other hydrates) and the presence of other ions (like NH₄⁺ in Nd(SO₄)₂·NH₄) can lead to different crystal structures and, consequently, variations in magnetic properties wikipedia.orgrsc.org. The layered structure observed in some this compound compounds, with NdO₉ polyhedra forming layers, can influence the magnetic interactions between Nd³⁺ ions rsc.orgresearchgate.net. The correlation between structure and magnetic behavior is evident in the observed anisotropy of magnetic susceptibility in single crystals of this compound octahydrate, where the magnetic ellipsoid rotates with temperature, reflecting the influence of the asymmetric crystalline field royalsocietypublishing.org.

Catalytic Science Applications and Mechanisms

Heterogeneous Catalysis Research

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, is a significant area where neodymium sulfate (B86663) has shown promise. Studies have focused on its application in reactions such as alkene hydrogenation and the selective oxidation of organic sulfides.

Alkene Hydrogenation Studies

Neodymium sulfate, specifically in the form of Nd(SO₄)₂·NH₄, has been reported as a catalytically active material for alkene hydrogenation. This material exhibits good activity and selectivity in these reactions and can be reused for multiple cycles without significant loss of catalytic performance. rsc.orgrsc.org The hydrogenation of organic functional groups is a common application of heterogeneous catalysis in organic synthesis. rsc.org Studies have shown the effectiveness of Nd(SO₄)₂·NH₄ in the reduction of bulky molecules like 2-nitrofluorene (B1194847) and 2-methyl-1-nitronaphthalene, achieving 100% yield within 3 hours. rsc.org The catalyst remained active after being recovered and washed. rsc.org

Selective Oxidation of Organic Sulfides

This compound materials have also been explored as heterogeneous redox catalysts for the selective oxidation of sulfides. acs.org For instance, Nd(SO₄)₂·NH₄ has demonstrated good activity and selectivity in the oxidation of organic sulfides, typically using hydrogen peroxide as the oxidant. rsc.orgrsc.org This reaction is usually conducted with catalytic amounts of the this compound material. rsc.org Another this compound compound, NaNd(SO₄)₂·H₂O, has also been tested and shown good activities and selectivities in the selective oxidation of sulfides, with the ability to be reused without loss of yield or selectivity. acs.org Catalytic oxidation is widely used in the production of bulk chemicals and as an environmental method for producing fine chemicals. rsc.org

Lewis Acid Catalysis in Organic Synthesis

Neodymium(III) compounds, including this compound, can function as Lewis acid catalysts in organic synthesis. smolecule.com Lewis acid catalysis is a critical area of research for improving the efficiency and selectivity of organic reactions. researchgate.net Neodymium(III) can facilitate various reactions, such as aldol (B89426) condensation and Diels-Alder cycloaddition. smolecule.com Rare-earth metal triflates, a class of compounds where rare-earth metals act as Lewis acids, are known for their activity and potential for recyclability in various reactions. researchgate.net While the search results specifically mention neodymium triflates in this context, the general principle of neodymium acting as a Lewis acid extends to its sulfate form as well, enabling its use in similar organic transformations.

Environmental Catalysis: Degradation of Pollutants

Neodymium compounds have been investigated for their role in environmental catalysis, particularly in the degradation of pollutants. The ability of neodymium(III) to activate hydrogen peroxide makes it a potential catalyst for degrading organic pollutants in water. smolecule.com Neodymium-doped materials, such as neodymium ion-doped titanium dioxide (Nd³⁺-TiO₂), have shown significant photocatalytic activity for the degradation of organic pollutants like 2-mercaptobenzothiazole (B37678) under visible light irradiation. publish.csiro.auresearchgate.net Doping with neodymium ions can reduce crystallite size, increase surface area, and introduce 4f electron transitions that enhance visible light absorption and electron-hole separation, crucial for photocatalytic activity. publish.csiro.auresearchgate.net Neodymium-doped layered double hydroxides have also demonstrated excellent photocatalytic activity for the degradation of organic dyes under visible light. researchgate.net This enhanced activity is attributed to improved electron-hole pair separation, increased interplanar distance, fast electron transfer, and a large surface area. researchgate.net

Advanced Materials Science and Engineering Research

Development of Optical Materials

The incorporation of neodymium(III) ions into various host matrices is crucial for developing optical materials with applications in lasers, lighting, and upconversion technologies smolecule.comchemimpex.com. Neodymium(III) ions can absorb and emit light at specific wavelengths, making them valuable for these purposes smolecule.com.

Laser Crystal Host Materials

Neodymium-doped crystals are widely used as gain media in solid-state lasers rp-photonics.com4lasers.com. The Nd³⁺ ion is a common laser-active dopant in various host crystals, including yttrium aluminum garnet (YAG), yttrium orthoaluminate (YALO), yttrium vanadate (B1173111) (YVO₄), and yttrium lithium fluoride (B91410) (YLF) rp-photonics.com. These host materials influence the laser's wavelength, bandwidth, transition cross-sections, and upper-state lifetime rp-photonics.com. For instance, Nd:YVO₄ exhibits higher cross-sections and a larger gain bandwidth compared to Nd:YAG rp-photonics.com. Neodymium sulfate (B86663) can serve as a source of Nd³⁺ ions for doping these laser crystals americanelements.comattelements.com. The incorporation of Nd³⁺ ions into these crystals allows for the generation of laser light at specific wavelengths, typically around 1060 nm core.ac.uk. This is utilized in various applications, including material processing, remote sensing, and spectroscopy smolecule.com. Research also explores novel neodymium complexes for liquid laser applications, aiming to overcome thermal management issues in solid-state lasers core.ac.uk.

Table 1: Common Neodymium-Doped Laser Host Crystals and Emission Wavelengths

IonCommon Host CrystalsImportant Emission Wavelengths (nm)
Neodymium (Nd³⁺)Y₃Al₅O₁₂ (YAG), YAlO₃ (YALO), YVO₄, YLiF₄, Tungstates1064, 1047, 1053, 1342, 946

Luminescent Materials and LEDs

Neodymium(III) can be used as a dopant in luminescent materials and LEDs to achieve specific colors and improve efficiency smolecule.com. Rare earth ions, including Nd³⁺, are essential components in inorganic phosphors used in solid-state LED-based lighting and display applications acs.org. These phosphors absorb light from a chip (e.g., blue or near-UV) and re-emit it at different wavelengths to produce desired colors or white light acs.orgfrontiersin.org. While cerium-doped garnets like YAG:Ce are common for white LEDs frontiersin.org, research continues to explore other rare earth dopants and host materials to improve optical properties acs.org. Neodymium sulfate hydrate (B1144303) is utilized in the production of phosphors for applications such as color television tubes and LED lights chemimpex.com.

Upconversion Materials

Neodymium(III) ions are also employed in upconversion materials, which have the unique ability to convert lower-energy photons into higher-energy ones smolecule.com. This property has potential applications in areas such as solar cells, bioimaging, and display technology smolecule.com. Upconversion nanomaterials (UCNMs) using rare earth elements like Nd³⁺ as sensitizers or activators are being researched for bioimaging and biosensing applications mdpi.commdpi.com. Nd³⁺-sensitized core-shell nanoparticles, for instance, can be effectively excited at 795 nm, a biocompatible wavelength, and transfer energy to other lanthanide activators, enhancing upconversion emission for bioimaging with minimal overheating acs.org. Research has also demonstrated upconversion emission in violet from neodymium oxide and neodymium oxalate (B1200264) nanoparticles upon excitation with yellow light researchgate.net.

Studies in Magnetic Material Integration

Neodymium can be incorporated into magnetic materials with specific magnetic properties, relevant for applications such as data storage and magnetic resonance imaging smolecule.com. This compound can be a starting material for synthesizing neodymium-containing compounds used in magnetic materials ontosight.ai. Neodymium magnets, often based on the Nd₂Fe₁₄B intermetallic phase, are the strongest commercially available permanent magnets and are critical components in electric motors, generators, wind turbines, and electronic devices energy.govkyodonewsprwire.jpstanfordmaterials.com. While this compound itself is not a permanent magnet, its role as a source of neodymium is significant in the production of these powerful magnets ontosight.ai. Research also explores the use of magnetic composites, such as magnetic chitosan-functionalized graphene oxide composites, for the adsorption and recovery of neodymium from aqueous media, highlighting the importance of neodymium in magnetic applications and the need for its recovery nih.gov.

Biomaterials Research Applications

Research explores the use of neodymium(III) in biocompatible materials for applications such as bone regeneration and drug delivery smolecule.com. Rare earth materials, including neodymium, are emerging in tissue engineering due to their unique properties like biocompatibility, fluorescence upconversion, and potential antimicrobial and anti-inflammatory effects nih.govresearchgate.net. While the specific role of this compound in biomaterials research is not extensively detailed in the provided search results, the broader interest in rare earth elements in biomaterials suggests potential avenues. Research on rare earth smart nanomaterials for bone tissue engineering and implantology highlights the potential of neodymium nanoparticles for applications like inducing angiogenic responses nih.gov. This indicates a growing interest in the biological interactions and potential therapeutic uses of neodymium compounds in the field of biomaterials nih.govresearchgate.net.

Dielectric Material Research

This compound has been identified as a material utilized in the production of dielectrics. heegermaterials.comattelements.com Dielectric materials are essential components in electronic devices, serving as electrical insulators that can be polarized by an applied electric field. This property allows them to store electrical energy. The application of this compound in this area is noted among its primary uses. americanelements.comamericanelements.com

While this compound is indicated for use in dielectrics, detailed research findings specifically focusing on the intrinsic dielectric properties of this compound itself, such as its dielectric constant or loss tangent values across different frequencies and temperatures, were not extensively available in the provided search results. Much of the research highlighted in the search results pertains to materials doped with Neodymium or Neodymium oxide (Nd₂O₃), investigating how the inclusion of neodymium affects the dielectric characteristics of host materials like Barium Titanate (BaTiO₃) or Polyvinyl alcohol (PVA). nih.govresearchgate.netkyushu-u.ac.jpresearchgate.netmdpi.com These studies demonstrate that neodymium, often introduced as an oxide or dopant, can influence the structural and dielectric properties of composite or doped materials, affecting factors such as dielectric constant, dielectric loss, and phase transitions. nih.govresearchgate.netkyushu-u.ac.jpresearchgate.netmdpi.com However, specific data tables and detailed research findings directly characterizing the dielectric behavior of pure this compound were not found within the scope of the search results.

The use of this compound in dielectrics is listed as a primary application, suggesting its role in the manufacturing or composition of dielectric components, though the precise mechanisms and resulting dielectric properties of the sulfate compound itself require further detailed investigation based on the available information. heegermaterials.comattelements.comamericanelements.comamericanelements.com

Solution Chemistry and Aqueous Speciation Research

Complexation Studies in Sulfate (B86663) Solutions

In sulfate solutions, neodymium(III) forms various complexes. Spectrophotometric studies at elevated temperatures (30–250°C) and 100 bars pressure have identified NdSO₄⁺ and Nd(SO₄)₂⁻ as the dominant species. researchgate.netgeologyscience.ru The relative importance of these species is temperature-dependent, with Nd(SO₄)₂⁻ becoming more significant at higher temperatures. researchgate.netpsu.edu

Equilibrium constants have been determined for the formation of these complexes: Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺ (β₁) Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻ (β₂) NdSO₄⁺ + SO₄²⁻ ⇌ Nd(SO₄)₂⁻ (Ks) researchgate.net

Values for β₁ and β₂ have been determined at 30°C and 100°C, while the stepwise formation constant (Ks) was determined for higher temperatures. researchgate.net Experimental data at 30°C and 100°C show good agreement with theoretical predictions. researchgate.net

Studies at high ionic strengths (up to ~16.5 mol·kg⁻¹) and temperatures up to 100°C have also investigated Nd(III)-sulfate interactions, utilizing thermodynamic models like the Pitzer formulation to describe activity coefficients of aqueous species. osti.govosti.govresearchgate.net Weak complexes or ion interactions involving Nd³⁺-SO₄²⁻ have been observed, contributing to slightly higher Nd concentrations than predicted by ionic strength alone. scispace.com

Hydration Shell Dynamics and Structure

The interaction of metal ions with water molecules forms a hydration shell, and its structure and dynamics are influenced by the ion's properties and the solution conditions. While specific detailed research solely on the hydration shell dynamics and structure of neodymium sulfate in aqueous solution was not extensively detailed in the search results, related studies on other ions and rare earth elements in sulfate-bearing solutions provide relevant insights.

Studies using techniques like X-ray absorption fine structure (EXAFS) spectroscopy and ab initio molecular dynamics (AIMD) simulations on other rare earth elements, such as Ytterbium(III) in sulfate-rich hydrothermal fluids, indicate that metal ions are coordinated by water molecules and sulfate ligands in their hydration shell. researchgate.net At room temperature, Yb³⁺ was found to be coordinated by water molecules and sulfate ligands, forming a specific geometry. researchgate.net Increasing temperature can lead to progressive dehydration, reducing the hydration shell and favoring stronger sulfate complexation. researchgate.net This suggests that temperature influences the composition and structure of the hydration shell around rare earth ions in sulfate solutions.

Research on the hydrated sulfite (B76179) ion (SO₃²⁻) in aqueous solution using theoretical and experimental methods has shown that the lone electron pair on sulfur affects the structure and dynamics compared to the more symmetrical sulfate ion (SO₄²⁻). rsc.org This highlights the influence of anion structure on hydration shell properties.

Generally, the structure of hydrated metal ions in aqueous solution involves a first hydration shell and potentially a second hydration sphere. mdpi.com The coordination number and bond distances within the hydration shell can vary depending on the specific ion and conditions. mdpi.com

Retrograde Solubility Phenomenon and Mechanisms

Neodymium(III) sulfate exhibits retrograde solubility, meaning its solubility in water decreases as temperature increases. wikipedia.orgsciencemadness.org This is an unusual behavior compared to most salts, which typically show increased solubility with rising temperature. sciencemadness.org This characteristic is commonly observed in sulfate systems involving rare earth elements. researchgate.netacs.org

The retrograde solubility of this compound can be utilized for separation processes, where heating a solution containing this compound causes it to crystallize out. sciencemadness.org This phenomenon has been applied in the recovery of neodymium from sources like recycled magnets. sciencemadness.orgreddit.com

The mechanism behind retrograde solubility in rare earth sulfates is linked to changes in hydration and complexation at higher temperatures. As temperature increases, the dehydration of the rare earth ion and the formation of less hydrated or inner-sphere sulfate complexes can occur. This reduces the interaction with bulk water, leading to decreased solubility and precipitation of the sulfate salt. Studies on Ytterbium(III) in sulfate solutions, for example, show that increasing temperature leads to dehydration and stronger sulfate complexation, which is consistent with the onset of sulfate mineral precipitation and the retrograde solubility of REE sulfates. researchgate.net

Equilibrium Constant Determination at Elevated Temperatures

Determining equilibrium constants at elevated temperatures is crucial for understanding and predicting the behavior of this compound in various processes, including hydrothermal systems and industrial extractions. Spectrophotometry has been used to determine the formation constants of neodymium complexes in sulfate solutions at temperatures up to 250°C. researchgate.netgeologyscience.rupsu.edu

Studies have focused on determining the formation constants (β₁, β₂, and Ks) for the dominant species NdSO₄⁺ and Nd(SO₄)₂⁻ at temperatures ranging from 30°C to 250°C. researchgate.netpsu.edu While β₁ and β₂ were determined up to 100°C, the stepwise formation constant Ks was determined for higher temperatures. researchgate.net The experimentally determined values have been compared with theoretical predictions, showing reasonable agreement, particularly at lower temperatures. researchgate.netpsu.edu

Thermodynamic models, such as those using the Pitzer formulation, have been developed to describe Nd(III)-sulfate interactions at high ionic strengths and temperatures up to 100°C, providing a framework for calculating activity coefficients and predicting behavior under these conditions. osti.govosti.govresearchgate.net

Research on the sulfuric acid leaching of rare earth fluorides has also explored the influence of temperature on equilibrium constants, showing that increasing temperature gradually increases the equilibrium constant for the formation of Nd³⁺, indicating that high temperatures are conducive to the leaching process. frontiersin.orgfrontiersin.org

Summary of Selected Equilibrium Constant Data:

ReactionConstantTemperature (°C)Value (log₁₀ K)Source
Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺β₁30- researchgate.net
Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺β₁100- researchgate.net
Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻β₂30- researchgate.net
Nd³⁺ + 2SO₄²⁻ ⇌ Nd(SO₄)₂⁻β₂100- researchgate.net
NdSO₄⁺ + SO₄²⁻ ⇌ Nd(SO₄)₂⁻Ks30-250- researchgate.net

Environmental and Resource Recovery Research

Rare Earth Element Extraction from Ores and Waste

The extraction of rare earth elements from their sources, including both natural ores and various waste streams, often involves hydrometallurgical processes where neodymium can be present in sulfate (B86663) form. Sulfuric acid is a common lixiviant used in these processes.

Leaching Processes in Sulfuric Acid

Sulfuric acid is widely employed for leaching rare earth elements from various materials, such as ore concentrates, waste materials, and recycled products like spent Nd-Fe-B permanent magnets. researchgate.netresearchgate.netosti.govresearchgate.netresearchgate.net The interaction of Nd(III) with sulfate in these solutions is important for optimizing the extraction process. osti.govresearchgate.netresearchgate.net

Leaching with sulfuric acid can effectively dissolve neodymium from sources like Nd-Fe-B magnets. For instance, magnets can be dissolved in sulfuric acid solutions. acs.orgacs.orgfigshare.com The leaching rates of neodymium in sulfuric acid solutions can be rapid, with a significant percentage of the initial mass dissolving relatively quickly. acs.org The concentration of sulfuric acid and temperature are key parameters influencing leaching efficiency and time. mdpi.commdpi.com Higher temperatures and increased acid concentrations generally lead to shorter leaching times and higher concentrations of neodymium in the leachate. mdpi.com

Studies on leaching NdFeB magnets with sulfuric acid have investigated parameters such as acid concentration, leaching time, and temperature. For example, using broken demagnetized magnets, increasing the leaching temperature from room temperature to 40 °C and 60 °C shortened the leaching time in a 1 M sulfuric acid solution. mdpi.com In a 2 M sulfuric acid solution, the completion of leaching occurred faster at 60 °C compared to room temperature. mdpi.com

Data on neodymium concentration in leach solutions under different sulfuric acid concentrations and temperatures highlight the effectiveness of this method:

Sulfuric Acid ConcentrationTemperature (°C)Leaching Time (h)Neodymium Concentration (g·L⁻¹)Iron Concentration (g·L⁻¹)Source Material
1 MRoom Temp7Did not stabilizeDid not stabilizeBroken demagnetized magnets
1 M40~5Not specifiedNot specifiedBroken demagnetized magnets
1 M60~420.443.3Broken demagnetized magnets
2 MRoom Temp~5Did not stabilizeDid not stabilizeWhole magnets
2 M40~3Lower than broken magnetsLower than broken magnetsWhole magnets
2 M6023374.3Broken demagnetized magnets

Note: Data compiled from search result mdpi.com. Neodymium and iron concentrations at room temperature with 1 M and 2 M H₂SO₄ did not stabilize within the 7-hour experiment. mdpi.com

Leaching of phosphogypsum, a byproduct of phosphoric acid production, with sulfuric acid has also shown promise for REE recovery, including neodymium. mdpi.com Leaching efficiencies for neodymium from phosphogypsum can reach significant levels depending on parameters like sulfuric acid concentration and temperature. mdpi.com

Sulfuric Acid ConcentrationTemperature (°C)Leaching Efficiency (%) - NdSource Material
0.5 MNot specified81Phosphogypsum
1 MNot specified86Phosphogypsum
2 MNot specified90Phosphogypsum

Note: Data compiled from search result mdpi.com. These efficiencies were achieved under specific conditions not fully detailed in the snippet.

Precipitation of Double Sulfate Salts for Recovery

Following leaching, neodymium can be recovered from sulfate solutions through the precipitation of double sulfate salts, typically rare earth alkali double sulfates like neodymium sodium double sulfate, (Nd, Na)(SO₄)₂·xH₂O. researchgate.netacs.orgd-nb.infomdpi.comresearchgate.netgoogle.com This method is commonly used to separate REEs from leach liquors. researchgate.netacs.org

The precipitation is often achieved by adding alkali sulfates, such as sodium sulfate (Na₂SO₄), to the REE-rich sulfate solution. researchgate.netacs.orgd-nb.infomdpi.com The amount of sodium sulfate added influences the recovery rate of neodymium and other REEs. acs.org For example, in the recovery of REEs from spent magnets leached with sulfuric acid, adding sodium sulfate can achieve high recovery rates for neodymium. acs.org

The purity of the precipitated double sulfate salt can be affected by factors such as pH. d-nb.info Maintaining a low pH, typically below 0.5, is crucial to prevent the coprecipitation of impurities like iron. d-nb.info Precipitation temperature also plays a role, with higher temperatures sometimes enhancing the recovery of certain REEs. acs.orgd-nb.info

Studies have demonstrated high recovery percentages for neodymium using sodium sulfate precipitation:

Precipitating ReagentStoichiometric Excess (vs. REEs)Temperature (°C)Neodymium Recovery (%)Source Leachate
Sodium Sulfate5 times stoichiometric massRoom Temp90–99Sulfuric acid leachate from spent magnets (2 M) acs.org
Sodium Sulfate2 to 8 times stoichiometric massRoom TempUp to 99.7Sulfuric acid leachate from spent magnets (2 M) acs.org
Sodium Sulfate2.66 times stoichiometric massNot specifiedNot specifiedSulfuric acid leachate from spent magnets (1 M) acs.org
Sodium SulfateNot specified7092Sulfuric acid leachate from oxidized WEEE d-nb.info
Sodium Sulfate25 times stoichiometry70Not specifiedIndustrial Ni-MH battery leachate mdpi.com
Sodium Sulfate1.25 times stoichiometric amount50>90 (Total REE double sulfate)Sulfuric acid leach from bastnasite (B1170425) concentrate researchgate.net

The formation of rare earth double sulfate salts allows for the separation of REEs from other metals present in the leachate. acs.orggoogle.com The precipitated double sulfate can then be further processed, for example, converted into neodymium fluoride (B91410) or oxalate (B1200264) for subsequent metal production. google.com

Applications in Nuclear Waste Management Analog Studies

Neodymium(III) has been utilized as a chemical analog for trivalent actinides in nuclear waste research and development. osti.govresearchgate.netresearchgate.netcolab.ws Understanding the behavior of Nd(III) in sulfate-rich environments is therefore relevant to predicting the behavior of actinides in similar conditions, which can be encountered in nuclear waste streams. osti.govresearchgate.netresearchgate.netcolab.ws

Knowledge of Nd(III)-sulfate interactions at high ionic strengths and elevated temperatures is important for developing thermodynamic models applicable to nuclear waste disposal scenarios. osti.govresearchgate.netresearchgate.net These models can help in understanding the mobility of REEs and actinides in the environment. researchgate.net

Recovery from Acid Mine Drainage (AMD)

Acid mine drainage (AMD), characterized by its high acidity and metal content, including sulfates, is another potential secondary source of rare earth elements like neodymium. acs.orgresearchgate.netmdpi.comsenate.govresearchgate.net The presence of sulfate in AMD can influence the speciation and behavior of REE ions. acs.orgresearchgate.net

Recovery of REEs from AMD is an area of increasing interest to diversify the supply of these critical materials. researchgate.netmdpi.comsenate.gov Various techniques are being explored for this purpose, including chemical precipitation, adsorption, and ion exchange, which are affected by the complex chemistry of AMD and the presence of sulfate. researchgate.netscielo.org.za

Studies have investigated the potential for recovering neodymium from AMD. For instance, research at West Virginia University has focused on extracting REEs from AMD, noting that REE concentrations in AMD treatment solids can be significant. senate.gov Methods like co-precipitation with aluminum and iron oxyhydroxides have been explored for recovering REEs from AMD, followed by acid leaching of the precipitates to extract the REEs. iaea.org Sulfuric acid has been used in the leaching step to recover REEs from these precipitates. iaea.org

While the direct role of neodymium sulfate as a precipitated phase from AMD is less explicitly detailed in the provided snippets compared to double sulfates in REE processing, the presence of sulfate in AMD environments is a critical factor influencing neodymium's behavior and the effectiveness of various recovery strategies. acs.orgresearchgate.net

Electrochemical Recovery Methodologies

Electrochemical methods are being explored for the recovery of rare earth elements, including neodymium, often from sulfate-containing solutions derived from the processing of REE-bearing materials like spent magnets. acs.orgacs.orgfigshare.comresearchgate.netlut.finih.gov

Electrochemical processes can be integrated into REE recycling routes. For example, in a process for recovering REEs and iron from spent Nd-Fe-B magnets, magnets are dissolved in sulfuric acid, and electrochemical steps can be used before or after REE precipitation as double sulfate salts. acs.orgacs.orgfigshare.com Electrochemical leaching in sulfuric acid mixtures has also been investigated to improve dissolution rates and REE purity. lut.fi

While the direct electrodeposition of neodymium metal from aqueous solutions can be challenging, electrochemical methods can be used in conjunction with other techniques, such as precipitation. google.comnih.gov For instance, after electrochemical treatment of a leachate, REEs can be separated as double sulfate precipitates by adding sodium sulfate. acs.orgacs.orgfigshare.com

Electrochemical behaviors of rare earth ions, including neodymium(III), have been studied in various electrolyte solutions, contributing to the understanding needed for developing electrochemical recovery methods. nih.gov These studies provide valuable information for the development of treatment methods for RE elements. nih.gov

Electrochemical methods offer potential advantages, such as selective recovery and avoiding high-temperature processes or the use of additional chemical oxidizers. acs.orgfigshare.comrsc.org

Q & A

Q. What are the established methods for synthesizing high-purity neodymium sulfate in laboratory settings?

this compound can be synthesized via dissolution of neodymium oxide (Nd₂O₃) in sulfuric acid, followed by crystallization. To ensure purity, use ultrafine Nd₂O₃ (>99.9%) and control reaction stoichiometry (e.g., molar ratios from CRC Handbook data). Purification involves recrystallization in dilute acid and vacuum drying to minimize hydration . For advanced synthesis, reactive extraction with organophosphorus ligands can optimize yield and reduce impurities, as demonstrated in rare earth separation workflows .

Q. How can researchers determine the crystal structure and lattice parameters of this compound compounds?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, CsNd(SO₄)₂ crystallizes in an orthorhombic system (space group Pnna) with lattice parameters a = 9.574 Å, b = 14.115 Å, c = 5.4666 Å, determined via MoKα radiation and Rietveld refinement . Powder XRD combined with thermogravimetric analysis (TGA) can also identify phase transitions and hydration states .

Q. What analytical techniques are most effective for characterizing the purity and stoichiometry of this compound samples?

Inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental composition, while Fourier-transform infrared spectroscopy (FTIR) identifies sulfate vibrational modes. Gravimetric analysis via TGA (e.g., heating to 700°C) confirms decomposition steps and residual mass, correlating with stoichiometric Nd₂(SO₄)₃ → Nd₂O₃ transitions .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal decomposition pathways of this compound under varying atmospheric conditions?

Use controlled-atmosphere TGA with inert (N₂) and oxidative (O₂) environments to compare decomposition kinetics. For Nd₂(SO₄)₃·8H₂O, heating rates of 5–10°C/min reveal intermediate phases (e.g., anhydrous Nd₂(SO₄)₃ at ~350°C) and final oxide formation (Nd₂O₃ at ~700°C). Pair with differential scanning calorimetry (DSC) to quantify enthalpy changes . Validate results against historical decomposition models for praseodymium/samarium analogs .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties of this compound across different studies?

Systematic meta-analysis of published data (e.g., solubility, enthalpy of formation) should account for measurement techniques (e.g., isothermal vs. dynamic methods) and sample purity. For example, CRC Handbook lists Nd₂(SO₄)₃ solubility as "insoluble in H₂O" but "soluble in dilute acid," requiring pH-controlled experiments to reconcile discrepancies . Advanced computational modeling (DFT or COSMO-RS) can predict thermodynamic stability under untested conditions .

Q. How can predictive modeling be applied to assess this compound’s stability in complex aqueous systems relevant to rare earth separation processes?

Develop speciation models using software like PHREEQC or OLI Analyzer, incorporating ionic strength, pH, and ligand competition (e.g., sulfate vs. carbonate). Experimental validation via cyclic voltammetry or solvent extraction trials (e.g., using D2EHPA or Cyanex 272) can refine stability constants. For example, uranium/thorium removal studies from rare earth sulfate solutions highlight ion-exchange selectivity trends applicable to neodymium .

Methodological Considerations

  • Data Contradiction Analysis : Compare decomposition temperatures across studies by normalizing heating rates and atmospheric conditions. Use Arrhenius plots to extrapolate kinetic parameters .
  • Experimental Reproducibility : Document synthesis protocols with exact molar ratios, drying times, and instrument calibration details (e.g., XRD angle alignment) .
  • Advanced Characterization : Pair SEM-EDS with XRD to correlate morphology with crystallographic data. For hydration studies, combine TGA with dynamic vapor sorption (DVS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.